molecular formula C15H22N2O2S B2533718 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034571-66-7

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No. B2533718
CAS RN: 2034571-66-7
M. Wt: 294.41
InChI Key: VNOXZOQNAYRQQP-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The exact mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is not fully understood. However, it is believed to act on the cholinergic and glutamatergic systems in the brain, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It can increase the levels of acetylcholine and glutamate in the brain, which are important neurotransmitters involved in learning and memory processes. It can also reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for treating central nervous system disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the brain. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and safety in animal models. Additionally, clinical trials are needed to evaluate its potential therapeutic applications in humans.
Conclusion:
In conclusion, N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a promising compound that has potential therapeutic applications in various neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves the reaction of tetrahydrothiophene with piperidine and furan-2-carboxylic acid. The resulting compound has been characterized by various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(14-2-1-8-19-14)16-10-12-3-6-17(7-4-12)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOXZOQNAYRQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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